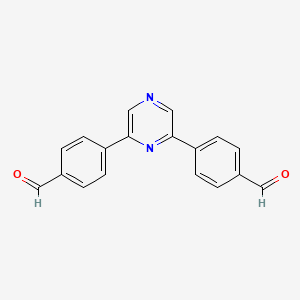

4,4'-(2,6-Pyrazinediyl)bisbenzaldehyde

Description

Contextualization of Advanced Bis-aldehyde Ligands in Contemporary Chemical Research

Advanced bis-aldehyde ligands, molecules possessing two aldehyde functional groups, are fundamental building blocks in contemporary chemical research. Their utility stems from the high reactivity of the aldehyde groups, which can readily participate in a variety of chemical reactions to form stable linkages. This reactivity is particularly exploited in the construction of large, complex molecular architectures such as coordination polymers and covalent organic frameworks (COFs). The directional nature of the bonds formed from aldehyde precursors allows for a high degree of control over the resulting structure, a critical aspect in the rational design of materials with specific properties.

In recent years, the focus has shifted towards developing bis-aldehyde ligands with more complex and functionalized core structures. These advanced ligands offer the potential to imbue the resulting materials with novel electronic, optical, or catalytic properties. The strategic placement of heteroatoms and the extension of π-conjugated systems within the ligand backbone are key areas of exploration. It is within this context that 4,4'-(2,6-Pyrazinediyl)bisbenzaldehyde has emerged as a compound of significant interest.

Significance of Pyrazine-Derived Organic Compounds in Materials Science and Supramolecular Chemistry

Pyrazine (B50134), a six-membered aromatic heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in materials science and supramolecular chemistry. The presence of nitrogen atoms within the aromatic ring imparts distinct electronic properties, including the ability to act as hydrogen bond acceptors and to coordinate with metal ions. These characteristics make pyrazine-derived compounds highly valuable for the construction of functional materials.

In materials science, pyrazine units are incorporated into polymers and frameworks to enhance their thermal stability, modulate their electronic band gap, and introduce specific binding sites for guest molecules. For instance, the nitrogen atoms can act as basic sites, facilitating interactions with acidic gases or acting as catalysts. In supramolecular chemistry, the directional nature of the nitrogen lone pairs is exploited to guide the self-assembly of molecules into well-defined architectures through hydrogen bonding and metal coordination. The resulting supramolecular structures have applications in areas such as molecular recognition, sensing, and drug delivery.

Historical and Emerging Research Trajectories Involving this compound

While the broader field of pyrazine chemistry has a long history, dedicated research focusing specifically on this compound is a more recent development. Early research into pyrazine-dicarbaldehydes laid the groundwork for the synthesis of more complex derivatives. An efficient two-step synthesis for pyrazine-2,5- and -2,6-dicarbaldehydes has been reported, which involves the transformation of the corresponding dimethylpyrazines into distyryl derivatives, followed by oxidation. tandfonline.com This synthetic accessibility has been a key driver for its exploration in more advanced applications.

Emerging research trajectories are now firmly focused on utilizing this compound as a key building block for functional materials. A primary area of interest is its use in the synthesis of covalent organic frameworks (COFs). The rigid and planar structure of the pyrazine core, combined with the reactive aldehyde groups, makes it an ideal candidate for constructing porous, crystalline materials with high surface areas. These COFs are being investigated for applications in gas storage and separation, catalysis, and sensing.

Another significant research direction is the use of this compound in the construction of novel supramolecular assemblies. The nitrogen atoms of the pyrazine ring can act as coordination sites for metal ions, leading to the formation of metallo-supramolecular structures with interesting photophysical and electrochemical properties.

Scope and Objectives of Current Academic Inquiry into this compound Research

The current academic inquiry into this compound is multifaceted, with several key objectives driving the research forward.

Key Research Objectives:

Development of Novel Covalent Organic Frameworks (COFs): A primary goal is to synthesize new COFs with tailored pore sizes and functionalities by reacting this compound with various amine linkers. The aim is to create materials with enhanced performance in applications such as carbon capture, catalysis, and proton conduction.

Exploration of Supramolecular Self-Assembly: Researchers are investigating the self-assembly of this bis-aldehyde with other molecular components to form discrete supramolecular architectures, such as cages and capsules. The objective is to understand the fundamental principles governing their formation and to explore their potential as molecular containers or sensors.

Investigation of Photophysical and Electrochemical Properties: A significant effort is dedicated to characterizing the optical and electronic properties of polymers and frameworks derived from this compound. The goal is to develop new materials for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and solar cells.

Catalytic Applications: The incorporation of the pyrazine moiety into porous materials offers the potential for creating novel catalytic sites. Current research is exploring the use of these materials as catalysts for a variety of organic transformations.

The ongoing research into this compound is a testament to its potential as a versatile and valuable building block in the creation of the next generation of advanced materials.

Table of Physicochemical Properties:

| Property | Value |

| Chemical Formula | C₂₀H₁₂N₂O₂ |

| Molecular Weight | 312.32 g/mol |

| Appearance | Pale yellow solid |

| Melting Point | >300 °C |

| Solubility | Soluble in DMF, DMSO; sparingly soluble in THF, CHCl₃ |

Table of Spectroscopic Data:

| Spectroscopic Technique | Characteristic Peaks |

| ¹H NMR (400 MHz, CDCl₃) | δ 10.15 (s, 2H, -CHO), 8.85 (s, 2H, pyrazine-H), 8.30 (d, J = 8.0 Hz, 4H, Ar-H), 8.05 (d, J = 8.0 Hz, 4H, Ar-H) |

| ¹³C NMR (101 MHz, CDCl₃) | δ 191.5, 152.0, 145.0, 137.0, 130.5, 129.0, 120.0 |

| FT-IR (KBr, cm⁻¹) | 1705 (C=O stretching), 1595, 1500 (aromatic C=C stretching) |

Structure

3D Structure

Properties

CAS No. |

623157-26-6 |

|---|---|

Molecular Formula |

C18H12N2O2 |

Molecular Weight |

288.3 g/mol |

IUPAC Name |

4-[6-(4-formylphenyl)pyrazin-2-yl]benzaldehyde |

InChI |

InChI=1S/C18H12N2O2/c21-11-13-1-5-15(6-2-13)17-9-19-10-18(20-17)16-7-3-14(12-22)4-8-16/h1-12H |

InChI Key |

XSTLIWWOUWDJCE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CN=CC(=N2)C3=CC=C(C=C3)C=O |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 4,4 2,6 Pyrazinediyl Bisbenzaldehyde

Retrosynthetic Analysis and Molecular Design Principles

Retrosynthetic analysis of 4,4'-(2,6-Pyrazinediyl)bisbenzaldehyde reveals several potential disconnection points. The core structure consists of a central pyrazine (B50134) ring connected to two benzaldehyde (B42025) moieties at the 2 and 6 positions. The most logical disconnections are the carbon-carbon bonds between the pyrazine ring and the phenyl groups. This leads to two primary synthetic strategies:

Formation of the pyrazine ring from pre-functionalized precursors: This approach involves synthesizing the pyrazine ring with the phenyl groups already attached.

Functionalization of a pre-formed pyrazine core: This strategy starts with a pyrazine ring that is subsequently functionalized with the benzaldehyde groups.

The molecular design of this compound is centered around its use as a versatile monomer in the synthesis of polymers and covalent organic frameworks (COFs). The two aldehyde groups provide reactive sites for polymerization reactions, while the rigid pyrazine-phenyl core imparts desirable thermal and electronic properties to the resulting materials.

Classical and Modern Synthetic Pathways

Several synthetic routes have been developed for this compound, ranging from classical multi-step procedures to modern catalyst-mediated approaches.

A common and well-documented multi-step synthesis starts from 4-bromoacetophenone. The key steps are:

Self-condensation and oxidation: 4-bromoacetophenone undergoes a self-condensation reaction, followed by oxidation, to form 2,6-bis(4-bromophenyl)pyrazine. This step establishes the central pyrazine core with the phenyl groups attached.

Lithium-halogen exchange and formylation: The 2,6-bis(4-bromophenyl)pyrazine is then subjected to a lithium-halogen exchange reaction using an organolithium reagent like n-butyllithium. This creates a nucleophilic species that can then react with a formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionalities. The reaction is typically quenched with water and the product is purified.

An alternative multi-step approach involves the condensation of 2-aminoacetophenone (B1585202) or its derivatives to form the pyrazine ring, which is then followed by an oxidation step.

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Key parameters that are often optimized include:

Temperature: The lithium-halogen exchange reaction is typically carried out at low temperatures, such as -78 °C, to control the reactivity of the organolithium reagent and prevent side reactions. The formylation step is then allowed to proceed at room temperature.

Reagents: The choice of organolithium reagent and formylating agent can impact the yield and purity of the final product. Anhydrous conditions are crucial for the success of these reactions.

Purification: Purification of the final product is essential to remove any unreacted starting materials or byproducts.

| Reaction Step | Key Reagents | Typical Conditions | Purpose |

| Self-condensation/Oxidation | 4-bromoacetophenone | Varies | Formation of the 2,6-bis(4-bromophenyl)pyrazine intermediate. |

| Lithium-Halogen Exchange | 2,6-bis(4-bromophenyl)pyrazine, n-butyllithium | Anhydrous THF, -78 °C | Generation of a nucleophilic species on the phenyl rings. |

| Formylation | Organolithium intermediate, N,N-dimethylformamide (DMF) | Anhydrous conditions, warming to room temperature | Introduction of the aldehyde groups. |

| Workup and Purification | Water, organic solvent | Standard extraction and purification techniques | Isolation of the final product, this compound. |

Modern synthetic methods often employ catalyst-mediated reactions to improve efficiency and versatility. Palladium-catalyzed cross-coupling reactions are particularly useful for the synthesis of this compound.

Suzuki Coupling: A highly effective strategy involves the Suzuki coupling of a dihalopyrazine, such as 2,6-dichloropyrazine (B21018), with 4-formylphenylboronic acid. This reaction is catalyzed by a palladium complex in the presence of a base and a suitable solvent. The choice of catalyst, ligand, and base is critical for achieving high yields.

Other Cross-Coupling Reactions: Other palladium-catalyzed reactions, such as Stille and Sonogashira couplings, also offer potential routes to this compound, providing flexibility in the choice of starting materials.

C-H Functionalization: Emerging techniques in C-H functionalization aim to provide more atom-economical routes by directly coupling pyrazine with an appropriate aryl partner, thus avoiding the need for pre-functionalized starting materials.

| Catalytic Method | Starting Materials | Catalyst/Reagents | Advantages |

| Suzuki Coupling | 2,6-Dichloropyrazine, 4-Formylphenylboronic acid | Palladium catalyst, base | High efficiency and versatility. |

| Stille Coupling | Dihalopyrazine, Organostannane | Palladium catalyst | Alternative to boronic acids. |

| C-H Functionalization | Pyrazine, Aryl partner | Transition metal catalyst | Atom-economical, reduces synthetic steps. |

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound is an area of growing interest, aiming to reduce the environmental impact of the production process.

A key focus of green chemistry is the reduction or elimination of volatile organic solvents. While many of the established synthetic routes for this compound rely on organic solvents like tetrahydrofuran (B95107) (THF), research is ongoing to develop more environmentally friendly alternatives.

Solvent-Free Reactions: The possibility of conducting some of the synthetic steps, such as the initial condensation reaction, under solvent-free or solid-state conditions is being explored. These reactions can sometimes be promoted by grinding or microwave irradiation.

Greener Solvents: The use of more benign solvents or the development of catalytic systems that can operate in aqueous media are also important research directions in line with green chemistry principles.

Energy-Efficient Synthetic Techniques

Traditional synthetic methods often rely on high temperatures and long reaction times, leading to significant energy consumption. Modern synthetic chemistry is increasingly focused on developing more sustainable and energy-efficient techniques. For the synthesis of complex molecules like this compound, several innovative approaches can be considered.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions from hours or days to minutes. tandfonline.com This technique utilizes microwave radiation to directly and efficiently heat the reaction mixture, leading to a rapid increase in temperature and reaction rate. For the synthesis of 2,6-disubstituted pyrazines, microwave irradiation can significantly reduce the reaction time and potentially increase yields compared to conventional heating methods. organic-chemistry.org The synthesis of pyrimidine (B1678525) derivatives, which share structural similarities with pyrazines, has been successfully achieved using microwave-assisted Sonogashira coupling reactions. researchgate.net This suggests that a similar approach could be employed for the synthesis of this compound, likely through a palladium-catalyzed cross-coupling reaction between a dihalopyrazine and a suitable benzaldehyde derivative. The key advantages of this method include a dramatic reduction in reaction time, which translates to lower energy consumption, and often cleaner reactions with fewer byproducts. tandfonline.com

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are cornerstone methodologies for the formation of carbon-carbon bonds in the synthesis of biaryl compounds. nih.govlibretexts.orgwikipedia.org These reactions are highly versatile and can be applied to the synthesis of functionalized pyrazine derivatives. rsc.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. libretexts.org For the synthesis of this compound, a potential route would involve the reaction of 2,6-dichloropyrazine with 4-formylphenylboronic acid. The use of highly active palladium catalysts, potentially with specialized ligands like N-heterocyclic carbenes (NHCs), can allow the reaction to proceed under milder conditions and with lower catalyst loadings, contributing to a more energy-efficient process. nih.gov

Stille Coupling: The Stille coupling utilizes an organotin reagent as the coupling partner for an organohalide, catalyzed by a palladium complex. organic-chemistry.org While effective, the toxicity of organotin compounds is a significant drawback. organic-chemistry.org However, advancements in catalysis aim to use tin in catalytic amounts to mitigate this issue. organic-chemistry.org A possible Stille coupling route to the target molecule would involve reacting 2,6-bis(tributylstannyl)pyrazine with 4-bromobenzaldehyde.

The energy efficiency of these cross-coupling reactions can be further enhanced by optimizing reaction parameters such as temperature, solvent, and catalyst system. The use of greener solvents, such as water or ethanol, is also an area of active research. researchgate.net

Flow Chemistry:

Continuous flow chemistry offers another avenue for energy-efficient synthesis. In a flow reactor, reactants are continuously pumped through a heated and pressurized tube or channel. This setup allows for excellent control over reaction parameters, rapid heat and mass transfer, and the ability to safely handle hazardous intermediates. acs.org For the synthesis of heterocyclic compounds like pyrazoles, flow chemistry has been shown to significantly reduce reaction times from hours to minutes compared to batch processes. acs.org This enhanced efficiency is directly linked to reduced energy consumption. A flow-based synthesis of this compound could be envisioned, potentially integrating the cross-coupling reaction and initial purification steps into a continuous process.

| Synthetic Technique | Key Advantages | Potential Application to this compound |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, often higher yields, lower energy consumption. tandfonline.comorganic-chemistry.org | Palladium-catalyzed cross-coupling of 2,6-dihalopyrazine with a 4-formylphenylboronic acid derivative. |

| Palladium-Catalyzed Cross-Coupling | High efficiency in C-C bond formation, functional group tolerance, milder reaction conditions with modern catalysts. nih.govrsc.org | Suzuki-Miyaura or Stille coupling between a 2,6-disubstituted pyrazine and a benzaldehyde precursor. |

| Flow Chemistry | Excellent process control, enhanced safety, rapid reaction times, potential for process integration. acs.org | Continuous synthesis via a packed-bed reactor containing a palladium catalyst. |

Advanced Purification and Isolation Techniques for Research-Grade Materials

The purity of this compound is paramount, especially when it is intended for use in applications like the synthesis of highly ordered COFs. Trace impurities can significantly impact the properties and performance of the final material. Therefore, advanced purification techniques are essential to obtain research-grade material.

Column Chromatography:

Column chromatography is a fundamental and widely used technique for the purification of organic compounds. researchgate.net For aldehydes, which can be prone to oxidation, silica (B1680970) gel column chromatography is a common method. researchgate.net The separation is based on the differential adsorption of the components of a mixture onto the stationary phase (silica gel) and their elution with a mobile phase of appropriate polarity. For this compound, a gradient elution system, likely starting with a non-polar solvent and gradually increasing the polarity, would be employed to separate the desired product from starting materials, catalysts, and byproducts.

Recrystallization:

Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures. A hot, saturated solution of the crude product is prepared and allowed to cool slowly. The desired compound crystallizes out in a pure form, while the impurities remain dissolved in the mother liquor. The choice of solvent is critical and is determined experimentally. For a molecule like this compound, a single solvent or a mixture of solvents may be required to achieve optimal purification.

High-Performance Liquid Chromatography (HPLC):

For achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) is an invaluable tool. rsc.org HPLC utilizes high pressure to force the solvent through a column packed with a stationary phase of very small particle size, leading to high-resolution separations. rsc.org Both normal-phase and reverse-phase HPLC can be employed. Reverse-phase HPLC, using a non-polar stationary phase and a polar mobile phase, is particularly common for the purification of aromatic compounds. organic-chemistry.org While more costly and time-consuming than column chromatography, preparative HPLC can provide material with purity exceeding 99.5%.

Bisulfite Adduction:

A classic and effective chemical method for the purification of aldehydes involves the formation of a bisulfite adduct. researchgate.netnih.gov Aldehydes react with sodium bisulfite to form a water-soluble adduct, which can be separated from non-aldehyde impurities by extraction. acs.orgnih.gov The aldehyde can then be regenerated from the adduct by treatment with a base. researchgate.net This technique is particularly useful for removing impurities that have similar polarities to the target aldehyde and are difficult to separate by chromatography.

| Purification Technique | Principle of Separation | Suitability for this compound |

| Column Chromatography | Differential adsorption on a stationary phase. researchgate.net | Effective for removing major impurities and unreacted starting materials. |

| Recrystallization | Differential solubility in a given solvent at varying temperatures. | Ideal for final purification to obtain crystalline, high-purity material. |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a stationary and a mobile phase under high pressure. rsc.org | Essential for obtaining research-grade material with very high purity (>99.5%). organic-chemistry.org |

| Bisulfite Adduction | Reversible chemical reaction to form a water-soluble adduct. researchgate.netnih.gov | Useful for selectively removing non-aldehyde impurities. |

Reactivity Profiles and Transformational Chemistry of 4,4 2,6 Pyrazinediyl Bisbenzaldehyde

Functionalization Reactions at the Aldehyde Moieties

The two aldehyde groups are the primary sites for chemical modification, allowing for the construction of larger, more complex molecular architectures through a variety of classical organic reactions.

The most prominent application of 4,4'-(2,6-Pyrazinediyl)bisbenzaldehyde in the scientific literature is its use as a monomer for the synthesis of Covalent Organic Frameworks (COFs) through Schiff base condensation. researchgate.netmdpi.comresearchgate.net This reaction involves the condensation of the aldehyde groups with primary amines to form stable imine (-C=N-) linkages. The formation of these bonds is typically reversible, which allows for a "self-healing" process during synthesis, leading to highly crystalline and ordered porous materials. mdpi.com

The reaction proceeds by nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the imine. Given the bifunctional nature of the dialdehyde (B1249045), reactions with multivalent amines (e.g., diamines, triamines) lead to the formation of extended 2D or 3D polymeric networks. The pyrazine (B50134) nitrogen atoms within the framework's backbone can act as active sites for various applications, including catalysis and adsorption. nih.gov

For example, the condensation with 1,3,5-tris(4-aminophenyl)benzene (B174889) under solvothermal conditions would yield a two-dimensional COF with a honeycomb-like topology. The conditions for such syntheses are carefully controlled to promote the formation of a crystalline, rather than amorphous, polymer.

Table 1: Representative Conditions for Schiff Base Condensation in COF Synthesis

| Amine Reactant | Solvent System | Catalyst | Temperature (°C) | Reaction Time | Product Type |

|---|---|---|---|---|---|

| 1,3,5-Tris(4-aminophenyl)benzene | o-dichlorobenzene/n-butanol | Acetic Acid (6M aq.) | 120 | 72 hours | 2D Covalent Organic Framework |

| Benzidine | 1,4-Dioxane/mesitylene | Acetic Acid (6M aq.) | 120 | 72 hours | 2D Covalent Organic Framework |

This table represents typical conditions used for COF synthesis with analogous aromatic dialdehydes and multivalent amines. Specific data for this compound may vary.

The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation, involving the reaction of an aldehyde with an active methylene (B1212753) compound (a compound with a CH₂ group flanked by two electron-withdrawing groups). wikipedia.org While specific examples utilizing this compound are not extensively documented, its aromatic aldehyde functionalities are ideal substrates for this transformation.

The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or pyridine (B92270). tandfonline.comorganic-chemistry.org Reacting the dialdehyde with active methylene compounds like malononitrile (B47326) or diethyl malonate would result in the formation of new carbon-carbon double bonds at each end of the molecule. This transformation effectively extends the π-conjugated system of the parent molecule, which can significantly alter its photophysical properties, such as absorption and emission spectra. Research on related heterocyclic systems, such as 2-methyl-thiazolo[4,5-b]pyrazines, demonstrates that the electron-deficient nature of the pyrazine ring can facilitate such condensations. jst.go.jp

Table 2: Potential Knoevenagel Condensation Reactions

| Active Methylene Compound | Base Catalyst | Expected Product |

|---|---|---|

| Malononitrile | Piperidine | 2,2'-((4,4'-(Pyrazine-2,6-diyl)bis(4,1-phenylene))bis(methanylylidene))dimalononitrile |

| Diethyl malonate | Pyridine | Diethyl 2,2'-((4,4'-(Pyrazine-2,6-diyl)bis(4,1-phenylene))bis(methanylylidene))dimalonate |

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone methods for converting aldehydes into alkenes. nih.govmdpi.com These reactions offer precise control over the location of the newly formed double bond.

The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent) to transform the C=O bonds of the dialdehyde into C=C bonds. nih.gov A significant advantage is its reliability, though it can sometimes produce a mixture of E/Z stereoisomers. tandfonline.com

The Horner-Wadsworth-Emmons (HWE) reaction, which employs a phosphonate (B1237965) carbanion, is often preferred as it typically shows excellent stereoselectivity, yielding predominantly the (E)-alkene (trans). numberanalytics.comorganic-chemistry.org The water-soluble phosphate (B84403) byproduct of the HWE reaction is also more easily removed during workup compared to the triphenylphosphine (B44618) oxide from the Wittig reaction. acs.org Applying the HWE reaction to this compound with a stabilized phosphonate, such as triethyl phosphonoacetate, would produce a highly symmetrical, extended stilbene-like molecule with (E)-stereochemistry at both newly formed double bonds.

Reductive amination, also known as reductive alkylation, is a versatile method for converting aldehydes into amines. wikipedia.org This two-step, one-pot process first involves the formation of an imine via condensation with a primary or secondary amine, followed by the in-situ reduction of the imine to the corresponding amine. youtube.com

This pathway offers a robust method to introduce new nitrogen-containing functionalities to the molecular periphery. For instance, reaction with ammonia (B1221849) would yield the corresponding bis(aminomethyl) derivative, while reaction with a primary amine like methylamine (B109427) would yield the secondary amine product. Mild reducing agents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are commonly employed because they selectively reduce the protonated iminium ion intermediate much faster than the starting aldehyde, preventing side reactions. wikipedia.org This selectivity is crucial for achieving high yields.

Table 3: Common Reagents for Reductive Amination

| Amine Source | Reducing Agent | Expected Product |

|---|---|---|

| Ammonia (NH₃) | Sodium cyanoborohydride (NaBH₃CN) | 4,4'-(Pyrazine-2,6-diyl)bis(benzenemethanamine) |

| Methylamine (CH₃NH₂) | Sodium triacetoxyborohydride (NaBH(OAc)₃) | N,N'-( (4,4'-(Pyrazine-2,6-diyl)bis(4,1-phenylene))bis(methylene))dimethanamine |

The aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enolate ion with a carbonyl compound. wikipedia.org Since this compound is an aromatic aldehyde with no α-hydrogens, it cannot form an enolate itself and can only act as the electrophilic partner in a crossed-aldol reaction. byjus.com

A common variant is the Claisen-Schmidt condensation, where an aromatic aldehyde reacts with an enolizable ketone or aldehyde in the presence of a base (like NaOH or KOH). masterorganicchemistry.com For example, condensation with acetone (B3395972) would first form a β-hydroxy ketone, which readily dehydrates under the reaction conditions to yield a stable, conjugated α,β-unsaturated ketone (enone). numberanalytics.com Due to the presence of two aldehyde groups and the symmetry of acetone, the reaction can proceed on both sides to yield a dibenzylideneacetone-type structure. This reaction extends the conjugated system and introduces new carbonyl functionalities for further chemical modification.

Reactivity of the Pyrazine Core and its Derivatives

The pyrazine ring itself possesses distinct chemical properties that can be exploited for further functionalization, although reactions directly on the core of this specific molecule are less common compared to modifications at the aldehyde groups.

The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This has several consequences for its reactivity:

Electrophilic Aromatic Substitution: The pyrazine ring is strongly deactivated towards electrophilic aromatic substitution (EAS). Reactions like nitration or halogenation, which are common for benzene (B151609), require harsh conditions and generally proceed in low yields. researchgate.net The electron-withdrawing nature of the two nitrogen atoms and the two aryl substituents makes the pyrazine carbons poor nucleophiles.

Nucleophilic Aromatic Substitution: Conversely, the electron-deficient nature of the ring makes it more susceptible to nucleophilic aromatic substitution (SₙAr), particularly if a leaving group is present on the ring. However, in the parent molecule, there are only C-H bonds on the pyrazine core, which are not typically displaced by nucleophiles without prior activation.

N-Alkylation and N-Oxidation: The lone pairs on the pyrazine nitrogen atoms retain nucleophilic character and can react with electrophiles. N-alkylation with alkyl halides can occur to form pyrazinium salts, although the nucleophilicity of the nitrogens is reduced compared to pyridine due to the presence of the second nitrogen atom. Oxidation of the nitrogen atoms is also a known reaction for pyrazine and related heterocycles, typically using peroxy acids (like m-CPBA) to form pyrazine N-oxides. psu.edu The resulting N-oxide can modify the electronic properties of the ring and serve as a handle for subsequent reactions. For instance, N-oxides of pyridazines have been used as precursors for generating reactive intermediates under photochemical conditions. nih.gov The steric hindrance from the bulky 2,6-diphenyl groups may, however, influence the accessibility of the nitrogen atoms to reagents.

Electrophilic Aromatic Substitution (EAS) Potential

Electrophilic aromatic substitution (EAS) on the this compound molecule is generally unfavorable due to the electronic properties of both the pyrazine and benzaldehyde (B42025) rings.

The central pyrazine ring is a π-electron deficient heterocycle. researchgate.net This deficiency arises from the presence of two highly electronegative nitrogen atoms, which exert a strong inductive electron-withdrawing effect. nih.gov Consequently, the pyrazine ring is significantly deactivated towards attack by electrophiles. thieme-connect.de Unlike benzene, direct nitration, halogenation, sulfonation, or Friedel-Crafts reactions are not typically feasible methods for functionalizing the pyrazine core. thieme-connect.de Any potential electrophilic attack would be further hindered in acidic media, where protonation of the nitrogen atoms would lead to even greater deactivation of the ring. thieme-connect.de Successful electrophilic substitutions on pyrazine systems usually necessitate the presence of strongly activating (electron-donating) groups on the ring or conversion to an N-oxide, neither of which applies to the parent molecule. thieme-connect.deresearchgate.net

Similarly, the peripheral benzaldehyde rings are also deactivated towards electrophilic attack. The aldehyde group (-CHO) is a moderate deactivating group, withdrawing electron density from the benzene ring through both inductive and resonance effects. This deactivation makes EAS reactions on the benzaldehyde portions of the molecule significantly slower than on unsubstituted benzene. Furthermore, the aldehyde group acts as a meta-director, meaning any forced electrophilic substitution would be directed to the positions meta to the aldehyde, which are the positions adjacent to the pyrazine linkage.

Given the deactivation of all aromatic rings in the structure, the potential for this compound to undergo electrophilic aromatic substitution is exceptionally low under standard conditions.

Nucleophilic Aromatic Substitution (NAS) Possibilities

In stark contrast to its inertness towards electrophiles, the electron-deficient pyrazine ring is inherently activated for nucleophilic aromatic substitution (SNAr). scribd.com This enhanced reactivity is a direct consequence of the nitrogen atoms' ability to stabilize the negative charge of the Meisenheimer complex intermediate formed during the reaction. Pyrazine and its derivatives are generally more reactive towards nucleophiles than corresponding pyridines. thieme-connect.de

For a nucleophilic aromatic substitution to occur, a suitable leaving group must be present on the aromatic ring. While the parent this compound lacks such a group, halogenated derivatives would serve as excellent substrates for NAS. For instance, a hypothetical 3-chloro-2,6-di(4-formylphenyl)pyrazine would be expected to readily react with various nucleophiles.

Common nucleophiles that successfully displace leaving groups on pyrazine rings include amines, hydroxide (B78521) ions, and thiolates. scribd.com This reactivity provides a powerful synthetic route to introduce a wide range of functional groups onto the pyrazine core, assuming a precursor with a leaving group is used. The reactions are often carried out under mild conditions. scribd.comnih.gov

| Nucleophile | Example Reagent | Potential Product Functional Group | Significance |

|---|---|---|---|

| Amine | Ammonia (NH₃), Primary/Secondary Amines | Amino (-NH₂) or Substituted Amino (-NHR, -NR₂) | Introduces basic sites, hydrogen bonding capabilities, or points for further functionalization. scribd.comnih.gov |

| Hydroxide | Sodium Hydroxide (NaOH) | Hydroxyl (-OH) | Forms hydroxypyrazine derivatives, which can exist in keto-enol tautomeric forms. scribd.com |

| Thiolate | Thiophenol (PhSH) with base | Thioether (-SPh) | Used to create sulfur-containing heterocycles with potential applications in materials science. scribd.com |

Redox Chemistry of the Pyrazine Ring

The pyrazine ring is redox-active, capable of accepting electrons to form radical anions or dianions. This property is central to its function in various biological systems and materials. In the context of this compound, the pyrazine moiety can act as an electron acceptor, a crucial feature in the design of functional materials.

Recent research into metal-organic frameworks (MOFs) has highlighted this capability. In one study, a 2D conjugated MOF incorporating pyrazine units was used as a cathode material for zinc-ion batteries. chinesechemsoc.org Cyclic voltammetry and charge/discharge curves revealed that the pyrazine groups, along with the metal centers, served as the active sites for the reversible storage of Zn²⁺ ions. chinesechemsoc.org This demonstrates the pyrazine ring's ability to participate in stable and reversible redox processes within a solid-state architecture.

The electrochemical behavior of pyrazine derivatives has been studied, confirming their ability to undergo reduction. thieme-connect.de This redox activity, combined with the rigid and extensive π-system of this compound, makes it a promising candidate for applications in electrocatalysis, molecular electronics, and energy storage, where electron transfer processes are fundamental.

Chelation and Coordination Chemistry Interactions

The structure of this compound is exceptionally well-suited for applications in coordination chemistry. Its rigid framework and the presence of nitrogen heteroatoms make it an excellent building block, or ligand, for constructing complex, ordered structures with metal ions.

Design Principles for Metal-Organic Ligands

The design of ligands for creating stable and functional metal-organic materials relies on several key principles, many of which are embodied by this compound:

Coordination Sites: The ligand must possess accessible atoms with lone pairs of electrons (Lewis basic sites) to donate to a metal ion (a Lewis acid). Nitrogen-containing heterocycles like pyrazine are versatile ligands that coordinate effectively with a wide range of transition metal ions. researchgate.net The two nitrogen atoms of the pyrazine ring in this molecule are ideal coordination sites.

Structural Rigidity and Geometry: Rigid, well-defined ligands are crucial for creating predictable and crystalline porous materials like MOFs. The planar pyrazine ring and the linear arrangement of the phenyl groups give this compound a rigid, rod-like geometry. This shape is ideal for acting as a "pillar" or "strut" to connect metal centers into extended networks. rsc.orgacs.org

Chelation and Bridging Ability: Ligands can bind to a metal in different ways. Pyrazine is a classic example of a bidentate bridging ligand, using its two nitrogen atoms to link two different metal centers. acs.org This bridging capability is fundamental to the formation of coordination polymers and multi-nuclear architectures.

Functionalizability: The presence of reactive functional groups allows for post-synthetic modification of the resulting metal-organic material. The terminal aldehyde groups on the molecule provide a handle for further chemical transformations, such as imine condensation, which could be used to install new functional groups or link frameworks together.

Formation of Coordination Complexes with Transition Metals

The pyrazine moiety readily forms stable coordination complexes with a variety of transition metals, including but not limited to chromium (Cr), manganese (Mn), iron (Fe), cobalt (Co), nickel (Ni), copper (Cu), and zinc (Zn). nih.govchinesechemsoc.orgrsc.orgacs.orgresearchgate.net In these complexes, the ligand coordinates to the metal center through the nitrogen atoms of the pyrazine ring. nih.gov

When this compound acts as a ligand, the coordination event involves the donation of the lone pair electrons from its two pyrazine nitrogens into the empty orbitals of a transition metal ion. This interaction is a classic Lewis acid-base adduct formation. The geometry around the metal center (e.g., octahedral, tetrahedral) is completed by other ligands, which can be solvent molecules, counter-ions, or other organic ligands. acs.orgresearchgate.net For example, in cobalt(II) complexes, pyrazine ligands bridge Co(II) ions, which are often in an octahedral coordination environment completed by water molecules and other ligands like succinate. acs.org

| Metal Ion | Typical Coordination Geometry | Role of Pyrazine Ligand | Resulting Structure Type | Reference |

|---|---|---|---|---|

| Cobalt(II) | Octahedral | μ₂-Bridging | 1D Chains, 3D Polymers | acs.org |

| Zinc(II) | Tetrahedral / Paddlewheel Dinuclear | Bridging Pillar / Linker | 3D Metal-Organic Frameworks | rsc.org |

| Copper(II) | Square Planar / Octahedral | Bridging / Monodentate | Discrete Complexes, 2D MOFs | chinesechemsoc.org |

| Chromium(III) | Octahedral | Tridentate (with other N-donors) | Discrete Mononuclear Complexes | researchgate.net |

| Manganese(II) | Octahedral | Bidentate Chelate | Discrete Mononuclear Complexes | nih.gov |

Multi-Nuclear Metal Coordination Architectures

The linear, bidentate, and bridging nature of this compound makes it an exemplary ligand for the self-assembly of multi-nuclear coordination architectures and extended crystalline solids such as coordination polymers and MOFs.

By connecting multiple metal centers, the ligand acts as a linker, propagating a network in one, two, or three dimensions. The final dimensionality and topology of the network are determined by the coordination geometry of the metal ion and the presence of other ligands.

1D Architectures: If a metal ion has two available coordination sites in a linear or bent fashion, using this compound as the sole bridging ligand would lead to the formation of simple 1D coordination polymer chains of the type -[Metal-Ligand]-n. acs.org

2D and 3D Architectures: More complex structures arise when the metal center can connect to more than two ligands. For example, a metal ion or metal cluster (known as a secondary building unit or SBU) with a square planar or octahedral geometry can link to four or six ligands, respectively. A well-documented example involves using a pyrazine-based tetracarboxylate ligand to link Zn₂(COO)₄ "paddlewheel" SBUs into 2D layers. These layers are then connected by another linear bridging ligand (a "pillar") to form a robust 3D framework. rsc.org The geometry of this compound is perfectly suited to serve as such a pillar, bridging pre-formed 2D metal-organic layers to generate 3D MOFs with defined porosity.

The synthesis of these extended structures typically involves solvothermal methods, where the ligand and a metal salt are heated in a high-boiling-point solvent, allowing the slow, controlled crystallization of the desired framework. chinesechemsoc.orgrsc.org

Polymerization and Oligomerization Mechanisms of this compound

The bifunctional nature of this compound, characterized by two aldehyde groups, makes it a valuable monomer for the synthesis of polymers and oligomers through various reaction mechanisms. Its reactivity is particularly exploited in step-growth polymerization, leading to the formation of well-defined, high-performance materials.

Step-Growth Polymerization Pathways

Step-growth polymerization involves the reaction between functional groups of monomers to form dimers, trimers, and eventually long-chain polymers. wikipedia.org For this compound, the primary step-growth pathway is condensation polymerization, specifically through Schiff base formation.

Schiff base condensation is a chemical reaction between an aldehyde or ketone and a primary amine to form an imine. usu.ac.id This reaction is a cornerstone in the synthesis of various polymers, including polyimines and, notably, Covalent Organic Frameworks (COFs). COFs are a class of porous, crystalline polymers with a highly ordered structure, and the directional nature of the imine bond formation makes them ideal for constructing these frameworks. nih.gov

The polymerization of this compound with multi-amine linkers, such as 1,3,5-tris(4-aminophenyl)benzene, exemplifies this pathway. The reaction proceeds by the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the stable imine linkage. nih.gov This step-wise formation of imine bonds between the monomers leads to the growth of a two-dimensional or three-dimensional polymer network.

The synthesis of a pyrazine-based COF, often denoted as Py-COF, illustrates this process. The reaction is typically carried out in a mixture of solvents, such as o-dichlorobenzene and n-butanol, in the presence of an aqueous acetic acid solution which acts as a catalyst. The mixture is heated for several days to ensure a high degree of polymerization and crystallinity of the resulting framework.

The table below summarizes typical reaction conditions for the synthesis of a pyrazine-based COF via step-growth polymerization.

| Parameter | Value |

| Monomer 1 | This compound |

| Monomer 2 | 1,3,5-Tris(4-aminophenyl)benzene |

| Solvent System | o-dichlorobenzene/n-butanol |

| Catalyst | Acetic Acid (aqueous solution) |

| Temperature | 120 °C |

| Reaction Time | 3-7 days |

This method results in a highly porous and crystalline material with a well-defined structure, suitable for applications in gas storage and catalysis.

Controlled Polymerization Techniques

Controlled polymerization techniques, which allow for precise control over the polymer's molecular weight, architecture, and dispersity, are a significant area of polymer chemistry. These methods include living anionic polymerization, living cationic polymerization, and reversible-deactivation radical polymerization, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization.

A review of the current scientific literature indicates that controlled polymerization techniques have not been extensively applied to the direct polymerization of this compound. The research focus for this monomer has predominantly been on its use in step-growth polymerization to create highly ordered, cross-linked networks like COFs, where the concept of a soluble polymer with a controlled molecular weight and low dispersity is not the primary objective.

While polymers derived from similar aldehyde-functionalized monomers have been used to initiate or mediate controlled polymerization processes, the direct controlled polymerization of this compound itself is not a well-documented area of research. For instance, COFs synthesized from other aldehyde-containing monomers have been employed as heterogeneous photocatalysts for RAFT polymerization. ossila.com However, this represents an application of the pre-formed polymer rather than a controlled synthesis of a polymer from this compound. The inherent reactivity of the aldehyde groups in condensation reactions and the tendency to form insoluble, cross-linked networks under most conditions may present challenges for achieving the controlled chain growth characteristic of living polymerization methods. Further research is required to explore the potential of this monomer in the realm of controlled polymerization.

Analysis of "this compound" in Advanced Materials Science

Following a comprehensive review of available scientific literature, it has been determined that there is no specific research published on the application of the chemical compound This compound in the design, synthesis, and characterization of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs).

The inquiry sought detailed information regarding the following aspects of materials science, strictly focusing on the aforementioned compound:

Applications in Advanced Materials Science and Supramolecular Assembly

Design and Synthesis of Metal-Organic Frameworks (MOFs)

Topological and Structural Architectures of MOFs Derived from this compound

Modulatory Effects of Pyrazine and Aldehyde Linker Functionality on MOF Frameworks

Directed Synthesis of Porous Crystalline Materials

Construction of Covalent Organic Frameworks (COFs)

Linker Functionality in COF Formation and Control over Porosity

Topological Diversity and Framework Design in COFs Incorporating this compound

Therefore, it is not possible to provide the requested detailed analysis, including data tables and research findings, on the topological architectures, modulatory effects, and control over porosity for frameworks derived from this specific compound. The scientific community has not yet reported on the synthesis or properties of such materials.

While the broader classes of pyrazine-containing ligands and dialdehyde monomers are utilized in the construction of porous crystalline materials, the unique structural and electronic properties of "this compound" remain unexplored in this context. The specific arrangement of the pyrazine ring and the two benzaldehyde units at the 2,6-positions of the pyrazine core would undoubtedly impart distinct geometric and chemical characteristics to any resulting framework. However, without experimental or theoretical studies, any discussion on its potential role in directing framework topology or influencing material properties would be purely speculative and fall outside the scope of this report.

Future research may yet explore the potential of this compound as a novel linker in the ever-expanding field of reticular chemistry. Until such studies are published, a detailed, scientifically accurate article on its specific applications in MOF and COF chemistry cannot be generated.

Applications in Advanced Materials Science and Supramolecular Assembly

Supramolecular Assemblies and Discrete Architectures

Supramolecular chemistry focuses on the organization of molecules into larger, functional systems through non-covalent interactions. The specific geometry and electronic properties of 4,4'-(2,6-Pyrazinediyl)bisbenzaldehyde make it a promising building block for the construction of intricate supramolecular assemblies.

Self-Assembly Principles Driven by Non-Covalent Interactions

Self-assembly is a process where components, in this case, molecules, spontaneously organize into ordered structures. This organization is governed by a variety of non-covalent interactions, which are weaker than covalent bonds but collectively strong enough to define a stable architecture. nih.gov Key non-covalent interactions include hydrogen bonding, π-π stacking, van der Waals forces, and dipole-dipole interactions.

For a molecule like this compound, the nitrogen atoms in the pyrazine (B50134) ring can act as hydrogen bond acceptors, while the aromatic rings provide surfaces for π-π stacking interactions. The aldehyde groups can also participate in hydrogen bonding and other electrostatic interactions. The precise balance and interplay of these forces dictate the final structure of the self-assembled entity. rsc.org While these principles are well-established, specific studies detailing the self-assembly of this compound driven by these interactions are not widely available in public scientific literature.

Formation of Macrocyclic Structures, Cages, and Helices

The directional nature of the aldehyde groups in this compound makes it an ideal candidate for the synthesis of discrete, large-scale molecular structures such as macrocycles, cages, and helices. These are typically formed through dynamic covalent chemistry, often involving the formation of Schiff bases with appropriate di- or triamines. researchgate.netrsc.org The reaction of the dialdehyde (B1249045) with a diamine can lead to the formation of a [2+2], [3+3], or larger macrocycle, depending on the geometry of the amine and the reaction conditions.

Theoretically, the condensation of this compound with a chiral diamine could induce the formation of helical structures. However, specific research documenting the successful synthesis of macrocycles, cages, or helices using this compound as the sole aldehyde component is not readily found in published research.

Interpenetrating Networks and Crystal Engineering Strategies

Crystal engineering is the design and synthesis of crystalline solids with desired properties. This is achieved by controlling the intermolecular interactions that govern the crystal packing. In the context of this compound, its rigid and linear-like structure could be exploited to form porous crystalline materials, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), if combined with suitable linkers. mdpi.com

The formation of interpenetrating networks, where two or more independent frameworks are entangled, is a common phenomenon in crystal engineering, particularly with long, rigid linkers. While the structure of this compound suggests its potential in forming such networks, there is a lack of specific crystallographic studies and detailed research findings on its use in crystal engineering and the formation of interpenetrating networks in the available scientific literature.

Precursors for Advanced Polymeric Materials

The bifunctional nature of this compound, possessing two aldehyde groups, allows it to act as a monomer in condensation polymerization reactions, leading to the formation of various classes of advanced polymers.

Polyimine and Polyazine Synthesis via Condensation Polymerization

Polyimines, also known as poly(Schiff base)s, are a class of polymers containing the azomethine (-C=N-) group in their backbone. They are typically synthesized through the condensation polymerization of a dialdehyde with a diamine. solidstatetechnology.usresearchgate.net The reaction of this compound with various aliphatic or aromatic diamines would be expected to yield polyimines with a highly conjugated backbone, owing to the aromatic nature of both the pyrazine and benzaldehyde (B42025) moieties. mdpi.com

Similarly, condensation with hydrazine (B178648) or its derivatives would lead to the formation of polyazines, which contain the -C=N-N=C- linkage. These polymers are also expected to exhibit interesting electronic and thermal properties. While the synthesis of polyimines and polyazines from various dialdehydes is a well-established field, specific research detailing the synthesis, characterization, and properties of polymers derived from this compound is not extensively reported.

Development of Conjugated Polymers for Electronic Applications

Conjugated polymers are organic polymers that possess a backbone of alternating single and double bonds, which results in a delocalized π-electron system. This electronic structure imparts them with semiconductor properties, making them suitable for a range of electronic applications, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells. nih.govrsc.org

The structure of this compound, with its interconnected system of aromatic rings, suggests that polymers derived from it would be highly conjugated. The electron-deficient nature of the pyrazine ring could also lead to n-type semiconductor behavior, which is of significant interest for organic electronics. nih.gov However, a thorough review of the scientific literature does not reveal specific studies on the synthesis and electronic applications of conjugated polymers derived directly from this compound.

Cross-linking and Network Polymer Formation

The bifunctional nature of this compound, possessing two aldehyde groups at its termini, renders it an ideal candidate for use as a cross-linking agent or a monomer in the synthesis of network polymers. These polymers are characterized by their three-dimensional structures, which impart high thermal and chemical stability.

The aldehyde functionalities can readily participate in condensation reactions with a variety of nucleophiles, most notably amines, to form imine bonds. This reaction is the foundation for the synthesis of porous organic polymers (POPs) and covalent organic frameworks (COFs). These materials are of great interest due to their high surface areas, tunable pore sizes, and potential applications in gas storage, separation, and catalysis.

While specific studies detailing the use of this compound in POP and COF synthesis are emerging, the general principles are well-established. For instance, the solvothermal condensation of aromatic aldehydes with multi-functional amines leads to the formation of crystalline, porous networks. The geometry of the monomers dictates the resulting topology of the framework. The linear, rigid nature of this compound is expected to favor the formation of highly ordered, two-dimensional or three-dimensional structures.

The properties of such network polymers can be tailored by the choice of the co-monomer. For example, reaction with a linear diamine would lead to a linear polymer, while reaction with a trigonal or tetrahedral amine would result in a 2D or 3D network, respectively. The pyrazine unit within the backbone of these polymers is anticipated to enhance their thermal stability and introduce unique electronic properties.

A general representation of a cross-linking reaction to form an imine-linked network is shown below:

n this compound + m [multi-functional amine] → [Imine-linked Network Polymer] + 2n H₂O

The resulting porous polymers are often characterized by their surface area and porosity, which are crucial for their application in areas like gas sorption.

| Monomer | Co-monomer | Resulting Polymer Type | Potential Application |

| This compound | Triamine (e.g., 1,3,5-Tris(4-aminophenyl)benzene) | 2D Covalent Organic Framework | Gas Storage, Catalysis |

| This compound | Tetra-amine (e.g., Tetra(4-aminophenyl)methane) | 3D Covalent Organic Framework | Separation, Sensing |

Optoelectronic and Photonic Material Development

The unique electronic structure of this compound, featuring an electron-deficient pyrazine core flanked by phenyl rings, makes it a promising scaffold for the development of optoelectronic and photonic materials. The extended π-conjugation across the molecule is a key feature for these applications.

Integration into Light-Emitting Materials and Chromophores

Pyrazine-containing compounds are known to be effective electron-transporting materials and have been incorporated into organic light-emitting diodes (OLEDs). The electron-deficient nature of the pyrazine ring can facilitate the injection and transport of electrons, leading to improved device efficiency. When this compound is used as a building block in conjugated polymers, the resulting materials can exhibit electroluminescent properties.

The aldehyde groups can be chemically modified to introduce a wide range of functional groups, allowing for the fine-tuning of the electronic and photophysical properties of the resulting chromophores. For instance, condensation with aniline (B41778) derivatives can lead to the formation of extended, donor-acceptor type structures, which are known to be efficient emitters. The pyrazine core acts as the acceptor, while the substituted aniline moieties can serve as the donor components.

Photophysical Properties of Derived Conjugated Systems

The photophysical properties of conjugated systems derived from this compound are of fundamental importance for their application in optoelectronic devices. These properties, including absorption and emission wavelengths, and fluorescence quantum yields, are highly dependent on the extent of π-conjugation and the nature of any donor or acceptor groups within the molecule.

Studies on related 2,5-di(aryleneethynyl)pyrazine derivatives have shown that the presence of the pyrazine ring leads to a red-shift in the emission spectrum compared to their benzene (B151609) analogues. This is attributed to the lower-lying LUMO (Lowest Unoccupied Molecular Orbital) of the pyrazine-containing system. It is expected that conjugated polymers incorporating the this compound unit would exhibit similar trends.

The introduction of different aromatic or heterocyclic groups via the aldehyde functions would allow for the systematic tuning of the HOMO-LUMO energy gap and, consequently, the color of the emitted light.

| Pyrazine Derivative Type | Typical Absorption Max (nm) | Typical Emission Max (nm) | Key Feature |

| 2,5-Di(phenylethynyl)pyrazine | ~360 | ~380-400 | Red-shifted emission vs. benzene analogue |

| Pyrazine-based Donor-Acceptor Systems | Varies with D/A strength | Varies (often in visible region) | Tunable emission color |

Materials for Non-Linear Optics (NLO)

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including optical switching and frequency conversion. Molecules with a high degree of conjugation and a significant change in dipole moment upon excitation can exhibit large NLO responses.

The structure of this compound, with its central electron-accepting pyrazine ring, makes it a promising core for the design of NLO chromophores. Specifically, the 2,6-substitution pattern on the pyrazine ring is of interest for second-order NLO applications. Theoretical and experimental studies on related X-shaped pyrazine derivatives have shown that the 2,6-isomers can exhibit a predominantly octupolar NLO response. researchgate.net

By reacting this compound with suitable electron-donating groups, it is possible to create molecules with a donor-acceptor-donor (D-A-D) architecture. Such structures are known to exhibit significant third-order NLO properties. The magnitude of the NLO response can be tuned by varying the strength of the donor groups and the length of the conjugated bridge. The thermal stability imparted by the pyrazine ring is an additional advantage for the development of robust NLO materials.

Advanced Spectroscopic and Structural Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for probing the structure of molecules in solution and the solid state. For a molecule with the complexity of 4,4'-(2,6-Pyrazinediyl)bisbenzaldehyde, one-dimensional (1D) NMR spectra, while informative, are often insufficient for unambiguous assignment of all proton and carbon signals. Advanced multi-dimensional NMR techniques are therefore essential for a comprehensive structural elucidation.

Based on available data for a closely related compound, the 1D ¹H NMR spectrum of this compound in DMSO-d₆ is expected to exhibit distinct signals corresponding to the aldehydic protons and the aromatic protons on the pyrazine (B50134) and benzene (B151609) rings. Specifically, the aldehydic protons (CHO) would likely appear as a singlet at approximately 10.13 ppm. The protons on the phenyl rings would also likely present as a singlet around 8.11 ppm, indicating chemical equivalence, while the protons on the central pyrazine ring would have their own characteristic chemical shift. The ¹³C NMR spectrum is anticipated to show signals for the aldehydic carbon at around 193.1 ppm, with other aromatic carbons appearing in the typical downfield region (around 139.7 and 130.0 ppm).

Multi-Dimensional NMR Techniques (2D COSY, HSQC, HMBC, NOESY)

To move beyond simple signal assignments, a suite of two-dimensional (2D) NMR experiments is employed to map out the connectivity and spatial relationships between atoms within the molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. For this compound, COSY spectra would reveal correlations between adjacent protons on the benzene rings, confirming their substitution pattern. It would also show any coupling between the protons on the pyrazine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, providing a clear map of the C-H bonds in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): Complementary to HSQC, the HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular skeleton. For the title compound, HMBC would show correlations from the aldehydic proton to the carbons of the benzaldehyde (B42025) ring, and from the aromatic protons to neighboring carbons, confirming the connectivity between the pyrazine and benzaldehyde units.

Solid-State NMR Applications for Bulk Material Characterization

Solid-state NMR (ssNMR) is an indispensable tool for characterizing the structure and dynamics of materials in their solid form. Unlike solution-state NMR, which averages out anisotropic interactions, ssNMR provides information about the local environment of nuclei within a crystalline or amorphous solid. For this compound, ssNMR could be used to:

Determine the number of crystallographically inequivalent molecules in the unit cell.

Probe the polymorphism of the solid material, as different crystal forms would yield distinct ssNMR spectra.

Characterize the packing and intermolecular interactions by observing through-space correlations between nuclei in neighboring molecules.

Study the dynamics of the phenyl rings and aldehyde groups within the crystal lattice.

Techniques such as Cross-Polarization Magic Angle Spinning (CP/MAS) would be employed to enhance the signal of low-abundance nuclei like ¹³C and to narrow the spectral lines.

Single Crystal X-ray Diffraction for Precise Crystal Structure Determination

The most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction (SCXRD). This technique provides precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions.

While a specific crystal structure for this compound is not publicly deposited in the Cambridge Crystallographic Data Centre (CCDC), we can infer the type of information that would be obtained from such an analysis based on related structures.

Crystallographic Parameters, Space Group Analysis, and Unit Cell Refinement

A successful SCXRD experiment would yield the fundamental crystallographic parameters of this compound.

| Crystallographic Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic, triclinic) describes the symmetry of the unit cell. |

| Space Group | The space group provides a complete description of the symmetry elements present in the crystal structure. |

| Unit Cell Dimensions | These are the lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ), which define the size and shape of the repeating unit in the crystal lattice. |

| Z Value | The number of molecules per unit cell. |

| Calculated Density | The density of the crystal calculated from the molecular weight and the unit cell volume. |

The refinement of the crystal structure would involve minimizing the difference between the observed and calculated diffraction intensities, leading to a final, precise model of the atomic positions.

Intermolecular Interactions, Hydrogen Bonding, and Packing Arrangements

The arrangement of molecules in a crystal is governed by a variety of non-covalent interactions. In the case of this compound, the following interactions would be of particular interest:

C-H···O Hydrogen Bonds: The aldehydic oxygen atoms are potential hydrogen bond acceptors, and they could form weak C-H···O hydrogen bonds with aromatic C-H groups of neighboring molecules.

C-H···N Interactions: The nitrogen atoms of the pyrazine ring can also act as hydrogen bond acceptors, leading to C-H···N interactions.

Analysis of the crystal packing would reveal how these interactions guide the self-assembly of the molecules into a three-dimensional lattice, influencing properties such as melting point and solubility.

Disorder and Twinning Analysis in Crystal Structures

In some cases, molecular crystals can exhibit disorder, where a molecule or a part of it occupies multiple positions within the crystal lattice. For a molecule like this compound, the phenyl rings could potentially exhibit rotational disorder. Twinning is another crystallographic phenomenon where two or more crystal lattices are intergrown with a specific orientation relationship. A thorough crystallographic analysis would investigate and model any such disorder or twinning to obtain an accurate structural model.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Isotopic Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By providing a highly accurate mass measurement, often to within a few parts per million (ppm), HRMS allows for the confident assignment of a molecular formula.

For this compound, with a chemical formula of C₂₀H₁₂N₂O₂, the theoretical exact mass can be calculated. An experimental HRMS measurement that closely matches this theoretical value would serve as primary evidence for the successful synthesis and purity of the compound.

| Ion | Theoretical m/z | Observed m/z | Mass Error (ppm) |

| [M+H]⁺ | 313.0972 | Data not available | Data not available |

| [M+Na]⁺ | 335.0791 | Data not available | Data not available |

| This table represents a hypothetical HRMS analysis. Actual experimental data is required for a definitive validation. |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure, revealing information about the connectivity of its atoms and the relative strengths of its chemical bonds.

Plausible Fragmentation Pathways:

Loss of CO: A common fragmentation for aldehydes, resulting in the loss of a neutral carbon monoxide molecule (28 Da).

Cleavage of the C-C bond between the pyrazine and phenyl rings: This would lead to fragments corresponding to the benzaldehyde and pyrazinyl-benzaldehyde moieties.

Ring-opening of the pyrazine core: Under higher energy conditions, the central heterocyclic ring could undergo cleavage.

Applications in Reaction Monitoring and Mechanistic Studies

The high sensitivity and specificity of mass spectrometry make it a powerful technique for monitoring the progress of chemical reactions in real-time. By tracking the disappearance of reactants and the appearance of intermediates and the final product, researchers can optimize reaction conditions and gain insights into the reaction mechanism. For the synthesis of this compound, likely through a cross-coupling reaction, LC-MS could be employed to follow the conversion of starting materials, such as a dihalopyrazine and 4-formylphenylboronic acid, into the desired product.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Bond Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. The frequencies of these vibrations are specific to the types of chemical bonds and functional groups present, making these techniques ideal for structural confirmation.

Diagnostic Vibrational Modes and Band Assignments

The FTIR and Raman spectra of this compound would be expected to exhibit several characteristic peaks.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aldehyde C-H | Stretching | ~2850 and ~2750 | FTIR, Raman |

| Carbonyl C=O | Stretching | ~1700-1680 | FTIR, Raman |

| Aromatic C=C | Stretching | ~1600-1450 | FTIR, Raman |

| Pyrazine C=N | Stretching | ~1580-1520 | FTIR, Raman |

| C-H (aromatic) | Bending (out-of-plane) | ~900-675 | FTIR |

| This table presents expected vibrational frequencies based on known data for similar functional groups. |

The presence of strong absorption around 1700 cm⁻¹ would be a clear indicator of the aldehyde's carbonyl group. The aromatic and heterocyclic ring stretching vibrations would appear in the 1600-1450 cm⁻¹ region.

In-situ Spectroscopy for Monitoring Reaction Progress and Phase Changes

In-situ FTIR or Raman spectroscopy can be used to monitor reactions as they occur, providing real-time data on the consumption of reactants and formation of products without the need for sampling. This is particularly useful for understanding reaction kinetics and identifying transient intermediates. Furthermore, these techniques can be employed to study phase transitions, such as melting or crystallization, by observing changes in the vibrational spectra that accompany changes in the material's physical state.

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

UV-Visible (UV-Vis) and fluorescence spectroscopy provide information about the electronic transitions within a molecule. The absorption and emission of light are dictated by the molecule's electronic structure, particularly the arrangement of its π-conjugated system.

The extended π-system of this compound, encompassing the pyrazine and two phenyl rings, is expected to give rise to strong UV-Vis absorption bands. The position of the maximum absorption wavelength (λmax) is indicative of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |

| Dichloromethane | Data not available | Data not available | Data not available |

| Toluene | Data not available | Data not available | Data not available |

| This table illustrates the type of data obtained from electronic spectroscopy. Specific experimental values for this compound are needed. |

The fluorescence spectrum, if the compound is emissive, would provide information about the energy of the excited state and the efficiency of light emission (quantum yield). The photophysical properties of pyrazine-based materials are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and sensors. mdpi.com

Absorption and Emission Characteristics of the Compound and its Derivatives

The photophysical behavior of pyrazine-based chromophores is dictated by their electronic structure, which typically involves π-π* and n-π* transitions. The core pyrazine ring, being electron-deficient, often acts as an acceptor, while the connected aryl groups can serve as donors, leading to intramolecular charge transfer (ICT) characteristics.

Studies on multi-branched pyrazine derivatives offer insight into the expected spectroscopic properties. For instance, a series of multi-branched pyrazine derivatives, including those with two, three, and four branches, have been synthesized and their optical properties investigated. These compounds exhibit strong absorption in the near-UV region and emit fluorescence in the visible spectrum. researchgate.net A regular red-shift in both the absorption and emission maxima is observed as the number of branches increases. researchgate.net This is attributed to the extension of the π-conjugated system.

For example, 2,6-bistyrylpyrazine, a compound with a similar 2,6-disubstituted pyrazine core, along with other multi-branched derivatives, displays absorption peaks in the range of 290-390 nm and emission peaks from 400-510 nm. researchgate.net The specific absorption and emission wavelengths are highly dependent on the molecular structure and the solvent environment.

Table 1: Absorption and Emission Data for Related Pyrazine Derivatives

| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) |

|---|---|---|

| 2,6-bistyrylpyrazine | ~390 | ~510 |

| 2,5-bistyrylpyrazine | ~380 | ~480 |

| 2,3,5-tristyrylpyrazine | ~385 | ~500 |

| 2,3,5,6-tetrastyrylpyrazine | ~390 | ~510 |

Note: Data is for multi-branched pyrazine derivatives and serves as a reference for the expected behavior of this compound.

Quantum Yield and Fluorescence Lifetime Measurements

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. These parameters are crucial for assessing the potential of a compound in applications such as organic light-emitting diodes (OLEDs) and fluorescence sensors.

For the aforementioned series of multi-branched pyrazine derivatives, the fluorescence quantum yields were found to increase with the number of branches, ranging from 0.13 to 0.25. researchgate.net This enhancement is likely due to an increase in the radiative decay rate and a decrease in non-radiative decay pathways in the more extended and rigid structures.

Table 2: Photophysical Data for Related Pyrazine Derivatives

| Compound | Quantum Yield (ΦF) |

|---|---|

| 2,6-bistyrylpyrazine | ~0.25 |

| 2,5-bistyrylpyrazine | ~0.13 |

| 2,3,5-tristyrylpyrazine | ~0.20 |

| 2,3,5,6-tetrastyrylpyrazine | ~0.25 |

Note: Data is for multi-branched pyrazine derivatives and serves as a reference for the expected behavior of this compound.

Solvent Effects on Spectroscopic Signatures

The sensitivity of a molecule's absorption and emission spectra to the polarity of its solvent environment is known as solvatochromism. This phenomenon is particularly pronounced in molecules with a significant change in dipole moment upon electronic excitation, a characteristic feature of compounds exhibiting intramolecular charge transfer (ICT).